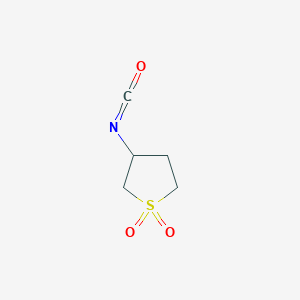
3-氨基-2-氯-6-吡啶甲醇
描述
3-Amino-6-chloro-2-picoline, also known as 2-chloro-6-methylpyridin-3-amine or 6-chloro-2-methylpyridin-3-amine, is a chemical compound with the molecular formula C6H7ClN2 . It has a molecular weight of 142.58 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 3-Amino-6-chloro-2-picoline is InChI=1S/C6H7ClN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3 . The canonical SMILES representation is CC1=C(C=CC(=N1)Cl)N . These codes provide a textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
3-Amino-6-chloro-2-picoline has several computed properties. It has a molecular weight of 142.58 g/mol, an XLogP3-AA of 1.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a topological polar surface area of 38.9 Ų . The compound is a pale-yellow to yellow-brown solid .
科学研究应用
医药研究
3-氨基-2-氯-6-吡啶甲醇: 是一种宝贵的医药研究中间体。它已被用于合成各种具有药理活性的分子。 例如,它是吡啶并[3,2-e][1,4]二氮杂卓衍生物制备的前体,该衍生物表现出抗HIV-1活性 。这种化合物能够整合到复杂的分子结构中,使其成为开发新药物的多功能构建模块。
安全和危害
3-Amino-6-chloro-2-picoline is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid breathing in dust, mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. In case of contact, wash with plenty of water .
作用机制
Target of Action
3-Amino-2-chloro-6-picoline, also known as 2-chloro-6-methyl-3-pyridinylamine , is a chemical compound that has been used in the synthesis of various pharmaceuticals.
Mode of Action
It’s structurally similar compound, 6-chloro-2-methylpyridin-3-amine, has been used as a reactant in the preparation of pyrido [3,2-e] [1,4]diazepine derivatives with anti-hiv-1-activity . This suggests that 3-Amino-2-chloro-6-picoline might interact with its targets in a similar manner, leading to the synthesis of bioactive compounds.
Biochemical Pathways
Given its structural similarity to picolinic acid, it might be involved in the kynurenine pathway, which is a catabolite of the amino acid tryptophan .
Pharmacokinetics
Its physical properties such as molecular weight (14259 g/mol) and its solid form might influence its bioavailability.
Result of Action
Its use in the synthesis of anti-hiv-1 compounds suggests that it may have antiviral effects.
Action Environment
It’s recommended to store this compound under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and exposure to oxygen might affect its stability.
生化分析
Biochemical Properties
3-Amino-2-chloro-6-picoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the kynurenine pathway, which is a metabolic pathway leading to the production of nicotinamide adenine dinucleotide (NAD+). The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity .
Cellular Effects
The effects of 3-Amino-2-chloro-6-picoline on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways. Additionally, 3-Amino-2-chloro-6-picoline can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Amino-2-chloro-6-picoline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-2-chloro-6-picoline can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 3-Amino-2-chloro-6-picoline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Amino-2-chloro-6-picoline vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of 3-Amino-2-chloro-6-picoline have been associated with liver toxicity in animal studies. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biochemical response .
Metabolic Pathways
3-Amino-2-chloro-6-picoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of pyridine derivatives. This compound can affect metabolic flux and alter the levels of various metabolites. For instance, it can influence the production of NAD+ by modulating the activity of enzymes in the kynurenine pathway .
Transport and Distribution
The transport and distribution of 3-Amino-2-chloro-6-picoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes .
Subcellular Localization
3-Amino-2-chloro-6-picoline is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization. Targeting signals and post-translational modifications play a role in directing 3-Amino-2-chloro-6-picoline to specific organelles. For instance, phosphorylation or acetylation of the compound can affect its localization and interaction with other biomolecules .
属性
IUPAC Name |
2-chloro-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMSBUDMYMYTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370294 | |
| Record name | 3-Amino-2-chloro-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39745-40-9 | |
| Record name | 3-Amino-2-chloro-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)